Hexamethoxymethylmelamine

Coil coating Polyester resin Crosslinking kinetics

Formulators using lower-methylated melamine resins often face slow cure kinetics, unpredictable network formation, and ammonia byproducts. Hexamethoxymethylmelamine (HMMM) eliminates these issues via a fully etherified, monomeric structure with zero residual -NH or -CH₂OH sites, ensuring clean, acid-catalyzed crosslinking without self-condensation. • 125% tensile strength increase & 38°C higher thermal decomposition at 8 wt% loading in waterborne PU. • Faster gelation and higher crosslink density vs. partially methylated analogs - critical for high-throughput coil coating. • Clean methylene donor for HRH rubber adhesion; no ammonia release vs. HEXA/HMT. • 83.32% gloss retention after UV weathering; ormosil coatings stable to 325°C.

Molecular Formula C15H30N6O6
Molecular Weight 390.44 g/mol
CAS No. 3089-11-0
Cat. No. B1676339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethoxymethylmelamine
CAS3089-11-0
SynonymsMetazin;  TLF-3617;  TLF 3617;  TLF3617 Pidifix 330;  Pidifix-330;  Pidifix330;  LK 36;  LK-36;  LK36;  AI3-26859; 
Molecular FormulaC15H30N6O6
Molecular Weight390.44 g/mol
Structural Identifiers
SMILESCOCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC
InChIInChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3
InChIKeyBNCADMBVWNPPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethoxymethylmelamine (HMMM) CAS 3089-11-0: Crosslinking Agent Selection Guide for Coatings, Rubber, and Industrial Resins


Hexamethoxymethylmelamine (HMMM, CAS 3089-11-0), also known as hexakis(methoxymethyl)melamine, is a fully methylated, hexafunctional hemiaminal ether derived from melamine [1]. It exists as a white to off-white crystalline solid at room temperature (melting point 50-53°C) and is widely employed as a crosslinking agent in thermosetting coatings, polyester resins, and rubber compounds . HMMM is a monomeric intermediate in melamine resin chemistry, requiring strong acid catalysis to initiate the curing reaction with hydroxyl-, carboxyl-, or amine-functional polymers [2]. Its high degree of etherification and monomeric purity distinguish it from lower-methylated or oligomeric melamine-formaldehyde resins, which carry fundamentally different reactivity profiles, molecular mobility, and formulation behavior [3].

Why Generic Melamine Crosslinkers Cannot Substitute Hexamethoxymethylmelamine (HMMM) CAS 3089-11-0 in Demanding Industrial Formulations


Substituting HMMM with lower-methylated analogs (e.g., methoxymethylmelamine, MMM) or oligomeric melamine-formaldehyde resins introduces formulation-critical differences that affect cure kinetics, final network architecture, and end-use performance. Fully methylated HMMM possesses six methoxymethyl groups per triazine core, conferring a defined monomeric structure with predictable conformational distributions and no residual methylol (–CH₂OH) or imino (–NH) sites that would otherwise contribute to self-condensation side reactions [1]. Less methylated derivatives carry mixed functionality that alters acid-catalyst demand, pot-life stability, and crosslink density development [2]. Furthermore, the higher etherification degree of HMMM yields lower solution viscosity at equivalent solids content and improved compatibility with non-polar resin systems compared to partially methylated or butylated alternatives [3]. In rubber adhesion systems, HMMM provides a cleaner methylene donor profile than hexamethylenetetramine (HEXA/HMT), which liberates ammonia during cure and can compromise bond integrity .

Hexamethoxymethylmelamine (HMMM) CAS 3089-11-0: Quantified Performance Evidence Against Comparators for Procurement Decisions


HMMM vs. TMMM: Lower Gel Time and Higher Crosslink Density in Polyester Thermoset Coatings

In polyester resin thermal curing systems, HMMM (hexa-functional) exhibits substantially faster crosslinking kinetics and higher ultimate crosslink density compared to tetra(methoxymethyl)melamine (TMMM, tetra-functional). Sol-gel analysis demonstrates that HMMM achieves gelation at shorter curing times and yields a denser final network due to its higher methoxymethyl functionality per mole of crosslinker [1]. The difference in functional group count directly governs the rate of network formation and the mechanical integrity of the cured coating.

Coil coating Polyester resin Crosslinking kinetics

HMMM vs. TIC: Distinct Surface Nitrogen Distribution in Coil Coating Formulations

In polyester-based coil coating formulations, HMMM and tris isocyanurate (TIC) produce fundamentally different surface compositions and crosslinker distributions. XPS analysis of the air/coating interface revealed that HMMM-containing formulations exhibit a nitrogen surface concentration consistent with bulk formulation predictions, whereas TIC-containing formulations show lower-than-expected nitrogen concentration at the surface [1]. ToF-SIMS analysis further demonstrated that the two crosslinking agents segregate differently at the coating surface, with HMMM showing unique diagnostic peaks absent in TIC spectra [1].

Coil coating Surface analysis XPS

HMMM in Waterborne Polyurethane: Quantified 125% Increase in Tensile Strength at 8 wt% Loading

Incorporation of HMMM as a crosslinking modifier in anionic waterborne polyurethane produces significant and quantifiable improvements in mechanical and thermal performance. At an optimal loading of 8 wt% HMMM, the tensile strength of the polyurethane film increased by 125% relative to the uncrosslinked baseline [1]. Concurrently, T-type peel strength increased by 7.4 N/cm, and the temperature corresponding to maximum thermal decomposition rate of the hard segment increased by 38°C [1]. These improvements are attributed to the formation of a three-dimensional crosslinked network via reaction of HMMM methoxymethyl groups with polyurethane active hydrogen sites.

Waterborne polyurethane Mechanical properties Crosslinking modification

HMMM vs. HEXA/HMT: Superior Adhesion Promotion Without Ammonia Evolution in Rubber Bonding

In rubber-to-metal and rubber-to-textile adhesion systems, HMMM offers distinct formulation advantages over the traditional hexamethylenetetramine (HEXA or HMT) methylene donor system. HMMM functions as a clean methylene donor that reacts with resorcinol-based acceptors to form a thermoset adhesive network without releasing ammonia or other volatile byproducts during vulcanization . In contrast, HEXA/HMT liberates ammonia upon thermal decomposition, which can interfere with cure chemistry, create porosity in the bond line, and reduce adhesion consistency . The HMMM-resorcinol system forms an interpenetrating network with the rubber vulcanizate, improving both initial and aged adhesion properties [1].

Rubber adhesion Tire manufacturing Methylene donor

HMMM vs. MMM: Conformational Population Differences Governing Reactivity and Network Architecture

Quantum chemical calculations (DFT B3LYP-D3BJ) reveal that HMMM and less methylated derivatives such as methoxymethylmelamine (MMM) possess fundamentally different conformational populations and structural flexibility. HMMM exhibits two dominant conformational arrangements—'3up-3down' and '4up-2down'—among a distribution of energetically accessible conformers, whereas MMM shows simpler conformational behavior due to fewer rotational degrees of freedom [1]. From an initial set of 1500 HMMM conformations, computational filtering identified 22 relevant conformers in solvent phase and 16 in gas phase, indicating substantial conformational diversity that influences reactive site accessibility during crosslinking [1].

Conformational analysis DFT calculations Crosslinker structure

HMMM in Ormosil Coatings: 83.32% Gloss Retention and Thermal Stability to 325°C

In GPTMS/MTMS-based ormosil (organically modified silane) coatings for aluminum alloy corrosion protection, HMMM-crosslinked formulations cured at 130°C for 45 minutes exhibit excellent performance metrics. Coatings containing 20-30 wt% HMMM (of total resin) demonstrated uniform, crack-free film formation with superior corrosion resistance and hydrophobicity [1]. UV-weathering studies on the 25H formulation (25 wt% HMMM) showed gloss retention of 83.32% without visible pitting or corrosion product formation [1]. TGA and DSC analysis indicated thermal stability up to 325°C with no detectable glass transition temperature [1]. Chemical resistance was maintained against isopropanol, toluene, 3.5% NaCl, and methyl ethyl ketone, though degradation occurred in nitric acid [1].

Ormosil coating Corrosion protection Aluminum alloy

Hexamethoxymethylmelamine (HMMM) CAS 3089-11-0: Validated Application Scenarios Based on Quantitative Evidence


High-Speed Coil Coating Lines Requiring Rapid Cure and Consistent Surface Quality

Based on direct comparative evidence showing HMMM's faster gelation and higher crosslink density versus TMMM, HMMM is the preferred crosslinker for high-throughput coil coating operations where oven dwell time is a critical production bottleneck [1]. The predictable surface nitrogen distribution of HMMM formulations, validated by XPS analysis against TIC-based systems, further ensures consistent intercoat adhesion in multi-layer coil coating architectures [2].

Waterborne Polyurethane Coatings Requiring High Mechanical Strength and Thermal Resistance

The quantified 125% tensile strength increase and 38°C thermal decomposition temperature improvement at 8 wt% HMMM loading establish HMMM as a highly effective crosslinking modifier for waterborne polyurethane systems [3]. This evidence supports procurement for applications where solvent-free formulations must meet or exceed the durability of solvent-borne alternatives, including wood coatings, synthetic leather finishes, and textile treatments.

Tire and Reinforced Rubber Manufacturing Requiring Ammonia-Free Adhesion Systems

HMMM functions as a clean methylene donor in resorcinol-based HRH (hexamethoxymethylmelamine-resorcinol-hexamethylenetetramine substitute) adhesion systems, reacting with resorcinol acceptor resins to form an interpenetrating network with the rubber vulcanizate without liberating ammonia [4]. This mechanism-based differentiation from HEXA/HMT systems makes HMMM the procurement choice for tire cord adhesion and rubber-to-metal bonding where consistent bond quality and workplace safety are prioritized .

High-Performance Ormosil Protective Coatings for Aluminum Exteriors

HMMM-cured ormosil coatings demonstrate thermal stability to 325°C and 83.32% gloss retention after UV weathering, supporting their application in aluminum architectural components, automotive trim, and aerospace substrates where combined thermal and UV durability are required [5]. The compatibility of HMMM with sol-gel processing enables waterborne, low-VOC coating formulations for corrosion protection of light alloys.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethoxymethylmelamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.